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An In-depth Technical Guide to the Molecular Structure of 3-Chloro-2-fluorophenylboronic
Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2-fluorophenylboronic acid is a synthetically versatile organoboron compound of
significant interest in medicinal chemistry and materials science. Its utility as a building block,
particularly in palladium-catalyzed cross-coupling reactions, allows for the introduction of the 3-
chloro-2-fluorophenyl moiety into complex molecular architectures. This guide provides a
detailed examination of its molecular structure, physicochemical properties, and spectroscopic
characteristics. It also includes representative experimental protocols for its synthesis and
characterization, designed to be a valuable resource for researchers in drug discovery and
organic synthesis.

Molecular Structure and Properties

3-Chloro-2-fluorophenylboronic acid, with the chemical formula CeHsBCIFOz, is a
disubstituted phenylboronic acid. The core structure consists of a benzene ring functionalized
with a boronic acid group [-B(OH)z], a chlorine atom, and a fluorine atom at positions 3 and 2,
respectively, relative to the boronic acid substituent. This specific substitution pattern imparts
unique reactivity and conformational properties to the molecule.
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Key physicochemical data are summarized in the table below.

Property Value Reference
(3-Chloro-2-

IUPAC Name ] ] [1]
fluorophenyl)boronic acid

CAS Number 352535-82-1 [1]

Chemical Formula CeHsBCIFO:2 [1]

Molecular Weight 174.37 g/mol [2]
White to almost white

Appearance [3]
powder/crystal

In the solid state, phenylboronic acids typically form dimeric structures through intermolecular
hydrogen bonding between the hydroxyl groups of the boronic acid moieties. It is highly
probable that 3-Chloro-2-fluorophenylboronic acid adopts a similar dimeric arrangement, a
structural motif that has been confirmed by X-ray crystallography for related compounds like 2-
fluorophenylboronic acid and 3-fluorophenylboronic acid.[4][5]

Figure 1: Molecular structure of 3-Chloro-2-fluorophenylboronic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 3-Chloro-2-
fluorophenylboronic acid. While specific spectra for this exact isomer are available from
commercial suppliers, the following table summarizes the expected spectroscopic
characteristics based on data from closely related analogues and fundamental principles.[6][7]
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Technique

Expected Features

1H NMR

- Aromatic region (approx. 7.0-8.0 ppm): Three
signals corresponding to the aromatic protons,
exhibiting complex splitting patterns due to H-H
and H-F couplings. - Boronic acid protons |-
B(OH)z]: A broad singlet, which is exchangeable
with D20, typically observed between 4.0 and
8.0 ppm, and its position can be concentration-

dependent.[7]

13C NMR

- Aromatic region (approx. 115-165 ppm): Six
distinct signals for the aromatic carbons. The
carbon attached to fluorine (C-F) will appear as
a doublet with a large coupling constant (*JC-F).
Other carbons will show smaller C-F couplings.
The carbon attached to the boron (C-B) signal is

often broad.

F NMR

- A single resonance for the fluorine atom, with
its chemical shift influenced by the electronic
environment. For aryl fluorides, this is typically
in the range of +80 to +170 ppm relative to
CFCIs.[8] The signal will be split by neighboring

aromatic protons.

1B NMR

- A single, broad signal characteristic of a tri-
coordinated boron atom in a boronic acid,

typically appearing in the range of 18-30 ppm.[7]

IR (Infrared)

- O-H stretch: A broad band around 3200-3500
cm~1, - B-O stretch: A strong band around 1330-
1380 cm~1. - C-F stretch: A strong band in the
1100-1300 cm~1 region. - C-Cl stretch: A band in
the 600-800 cm~1 region.

MS (Mass Spec.)

- ESI-MS: Expected [M-H]~ ion at m/z 172.9982.
The isotopic pattern will be characteristic of a

molecule containing one chlorine atom.
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Experimental Protocols
Representative Synthesis via Lithiation-Borylation

The following is a representative protocol for the synthesis of arylboronic acids, adapted from
established procedures for similar compounds.[9] This method involves the lithiation of a
suitable haloaromatic precursor followed by quenching with a boron electrophile.

Workflow:

Click to download full resolution via product page
Figure 2: General workflow for the synthesis of 3-Chloro-2-fluorophenylboronic acid.
Methodology:

e Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-bromo-3-
chloro-2-fluorobenzene (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

« Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath.
Add n-butyllithium (n-BuLi) in hexanes (1.1 equiv.) dropwise, ensuring the internal
temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

o Borylation: Slowly add trimethyl borate (1.5 equiv.) to the reaction mixture, again maintaining
the temperature below -70 °C. After the addition is complete, stir the mixture at -78 °C for an
additional hour.

o Work-up: Remove the cooling bath and allow the reaction to warm to room temperature.
Quench the reaction by slowly adding 2 M hydrochloric acid until the pH of the aqueous
phase is between 2 and 3.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude solid can be purified by
recrystallization or silica gel chromatography to yield the final product.

Protocol for NMR Sample Preparation and Analysis

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Chloro-2-
fluorophenylboronic acid and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCI3) in an NMR tube.

H NMR Acquisition: Acquire a standard proton spectrum. To confirm the B(OH)2 protons,
add a drop of D20 to the NMR tube, shake, and re-acquire the spectrum; the B(OH)z peak
should diminish or disappear.[7]

Multinuclear NMR: Acquire 13C, °F, and 1B NMR spectra. These often require longer
acquisition times than *H NMR. Use appropriate standards for chemical shift referencing.

Data Processing: Process the raw data (FID) using appropriate software. This includes
Fourier transformation, phase correction, and baseline correction. Integrate the signals in the
'H NMR spectrum to determine relative proton ratios.

Applications in Research and Development

3-Chloro-2-fluorophenylboronic acid is a valuable reagent primarily used in Suzuki-Miyaura

cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling

the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[10]

Key Application Areas:

Pharmaceutical Development: Used as a key intermediate in the synthesis of complex
organic molecules for new drug candidates. The chloro and fluoro substituents can modulate
the pharmacokinetic and pharmacodynamic properties of the final compound.[11]

Organic Synthesis: Serves as a versatile building block for constructing biaryl and other
complex aromatic systems.[11]
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o Materials Science: Employed in the synthesis of advanced materials, such as polymers and
nanomaterials, where the specific electronic properties of the fluorinated aromatic ring are
desired.[11]

o Agrochemicals: Utilized in the development of novel pesticides and herbicides.[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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